Benzylhydrazine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

BZH can act as a precursor in the synthesis of various organic compounds, including:

- Heterocyclic compounds: BZH can be used to synthesize specific heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These compounds have diverse applications in various fields, including pharmaceuticals and materials science .

- Hydrazones: BZH can be condensed with carbonyl compounds (aldehydes and ketones) to form hydrazones. These derivatives are useful in organic synthesis and can be further manipulated to obtain other desired products .

Medicinal Chemistry:

- Antimicrobial agents: Some BZH derivatives have shown promise against specific microbial strains, but further research is needed to assess their efficacy and safety .

- Antidepressant agents: Early research explored the potential of BZH derivatives as antidepressants, but these studies were discontinued due to safety concerns .

Other Research Applications:

BZH has been used in limited scientific research for various purposes, including:

- Corrosion studies: BZH has been used as a corrosion inhibitor for specific metals, but its use is not widespread due to the availability of safer alternatives .

- Analytical chemistry: BZH has been employed in specific analytical techniques, such as the determination of certain metal ions. However, safer alternatives are generally preferred .

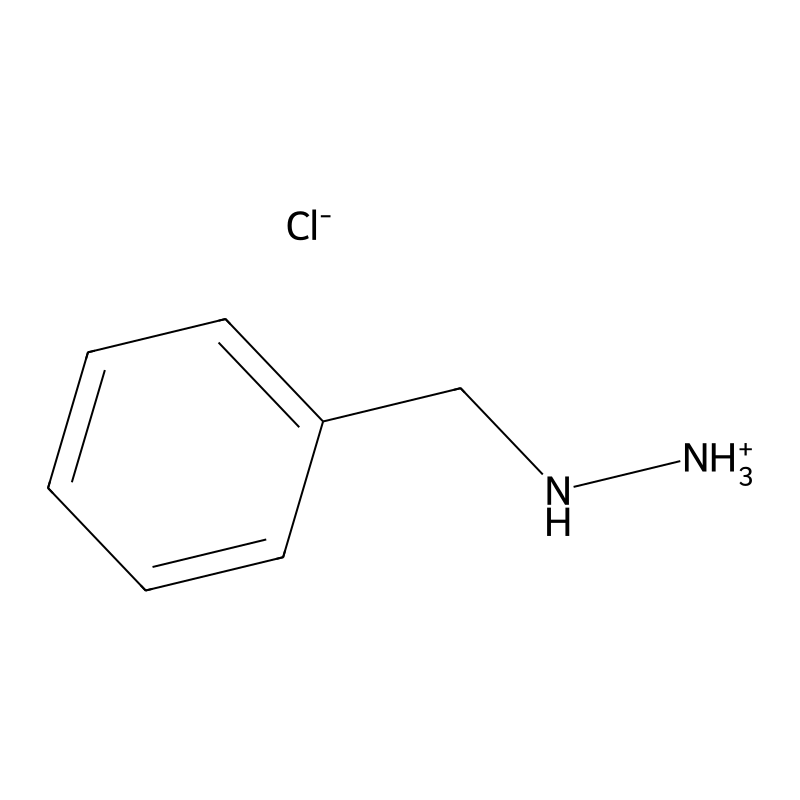

Benzylhydrazine hydrochloride is an organic compound with the molecular formula and a molecular weight of approximately 158.63 g/mol. It is a derivative of hydrazine, characterized by the presence of a benzyl group attached to the hydrazine moiety. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it useful in various chemical and biological applications. Benzylhydrazine hydrochloride is noted for its role in organic synthesis, particularly in the formation of hydrazones and other heterocyclic compounds .

Benzylhydrazine hydrochloride is a hazardous material due to several factors:

- Toxicity: It is acutely toxic upon ingestion, inhalation, or skin contact [2].

- Skin and Eye Irritation: Contact with the skin or eyes can cause severe irritation and potential burns [2].

- Suspected Carcinogen: Limited evidence suggests potential carcinogenicity, requiring proper handling procedures to minimize exposure [6].

Safety Precautions

When handling benzylhydrazine hydrochloride, it is crucial to wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators to prevent contact and inhalation [2].

[2]

- Oxidation Reactions: The compound can be oxidized to yield products such as benzaldehyde and nitrogen gas. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.

- Reduction Reactions: Under reducing conditions, benzylhydrazine hydrochloride can be converted to benzylamine, typically using reducing agents like lithium aluminum hydride.

- Substitution Reactions: The hydrazine moiety can undergo nucleophilic substitution, where it is replaced by other nucleophiles, often facilitated by bases such as sodium hydroxide .

Reaction OverviewReaction Type Major Products Common Reagents Oxidation Benzaldehyde, Nitrogen Gas Potassium permanganate, Hydrogen peroxide Reduction Benzylamine Lithium aluminum hydride Substitution Various substituted hydrazines Sodium hydroxide

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Benzaldehyde, Nitrogen Gas | Potassium permanganate, Hydrogen peroxide |

| Reduction | Benzylamine | Lithium aluminum hydride |

| Substitution | Various substituted hydrazines | Sodium hydroxide |

Benzylhydrazine hydrochloride exhibits notable biological activities, particularly in the context of enzyme inhibition and as a precursor for synthesizing biologically active molecules. It has been studied for its potential effects on various biochemical pathways, including its interaction with iodide anions and organic cations in perovskite solar cell precursors. This interaction enhances the crystallization of perovskite films and improves solar cell performance by stabilizing the film structure against oxidation .

The synthesis of benzylhydrazine hydrochloride typically involves the reaction of benzyl chloride with hydrazine hydrate. This reaction occurs in an aqueous medium and requires careful control over temperature and pH to maximize yield and purity. The general reaction can be represented as follows:

Industrial Production

In industrial settings, similar synthetic routes are employed but scaled up for mass production. Additional purification steps, such as recrystallization, are often necessary to ensure product quality .

Benzylhydrazine hydrochloride stands out due to its specific structural configuration that allows it to engage in a variety of

Research has shown that benzylhydrazine hydrochloride interacts with iodide ions during the preparation of perovskite solar cells. This interaction occurs via protonation and dehydration mechanisms that convert iodine into iodide ions, ultimately improving the crystallization process of perovskite films. These interactions are critical for optimizing solar cell performance under ambient conditions .

Benzylhydrazine hydrochloride can be compared to several related compounds based on structural similarities and functional properties. Below are some similar compounds:

- Hydrazine (N₂H₄): A simpler compound lacking the benzyl group; primarily used as a rocket propellant and reducing agent.

- Benzylhydrazine (C₇H₈N₂): The base form without hydrochloride; used similarly in organic synthesis but may have different solubility characteristics.

- Phenylhydrazine (C₆H₈N₂): Similar structure but with a phenyl group instead of a benzyl group; known for its use in biological applications like studying hemoglobin.

Comparison TableCompound Molecular Formula Key

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

158.0610761 g/mol

Monoisotopic Mass

158.0610761 g/mol

Heavy Atom Count

10

Related CAS

1073-62-7

555-96-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

1073-62-7

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Molecular Formula | Key

Hydrogen Bond Acceptor Count 2

Hydrogen Bond Donor Count 3

Exact Mass 158.0610761 g/mol

Monoisotopic Mass 158.0610761 g/mol

Heavy Atom Count 10

Related CAS

1073-62-7

555-96-4 (Parent) GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Acute Toxic;Irritant Other CAS

1073-62-7

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|